molecular formula C20H17ClN2O5S B2633383 (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1185135-86-7

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2633383
CAS No.: 1185135-86-7
M. Wt: 432.88
InChI Key: WTALEMHFZJHREE-UHFFFAOYSA-N
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Description

The compound (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates, followed by their functionalization and coupling.

    Preparation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of Benzo[b][1,4]thiazine Intermediate: This intermediate is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates with pyrrolidine and methanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, basic conditions.

Major Products

Scientific Research Applications

(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
  • (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholin-1-yl)methanone

Uniqueness

The uniqueness of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-yl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c21-13-3-6-18-15(9-13)23(14-4-5-16-17(10-14)28-12-27-16)11-19(29(18,25)26)20(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTALEMHFZJHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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